ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate
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Overview
Description
“Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”. However, cyanoacrylate derivatives are known to be important intermediate precursors for the synthesis of different heterocyclic derivatives2.Molecular Structure Analysis
The molecular structure of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” is not explicitly mentioned in the search results. However, similar compounds such as ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate have been reported2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” are not explicitly mentioned in the search results.Scientific Research Applications
Polymer Synthesis and Modification
Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate and related compounds have been studied for their use in polymer synthesis. For instance, Rössel et al. (2017) described the synthesis and characterization of poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) using free radical polymerization. This polymer can be further modified into various polyelectrolytes, demonstrating versatility in polymer chemistry applications (Rössel et al., 2017).
Novel Synthesis Methods
In the realm of chemical synthesis, Latif et al. (2003) explored the use of similar compounds for the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This research indicates the potential of such compounds in facilitating novel organic syntheses (Latif, E. A. E. Rady, & Döupp, 2003).
Reactions with Imidazole N-oxides
Mlostoń et al. (2012) investigated the reaction of 2‐unsubstituted 1H‐imidazole N-oxides with ethyl acrylate. Their findings contribute to the understanding of the reaction pathways and product formation involving imidazole compounds and acrylates, highlighting the chemical behavior of such structures (Mlostoń, Urbaniak, Wojciechowska, Linden, & Heimgartner, 2012).
Herbicidal Activities
Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates with demonstrated herbicidal activities. This suggests potential agricultural applications of ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate in the development of new herbicides (Wang, Li, Yong-hong Li, & Run-qiu Huang, 2004).
Pharmaceutical and Medicinal Chemistry
Research in pharmaceutical and medicinal chemistry has also been conducted using related compounds. Geyer et al. (2016) synthesized analogues of a compound similar to ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate, exploring their potential as agonists for the human histamine H4 receptor. Such research could lead to new developments in drug design and therapeutic agents (Geyer, Nordemann, Strasser, Wittmann, & Buschauer, 2016).
Electrochemical Analysis
Al-Owais (2022) conducted a voltammetric investigation of the electrooxidation of a cyano methyl acetate carbazole derivative, a compound structurally related to ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate. This study provides insights into the electrochemical properties of these compounds, which can be crucial in materials science and electrochemistry (Al-Owais, 2022).
Safety And Hazards
There is no specific safety and hazard information available for “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.
Future Directions
There is no specific information available on the future directions of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, you may want to consult a specialist or conduct further research.
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-17-11(16)9(7-13)6-10-8-14-12(15(10)3)18-5-2/h6,8H,4-5H2,1-3H3/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXCUMMLHPRTFY-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=C(N1C)SCC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=C(N1C)SCC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate |
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